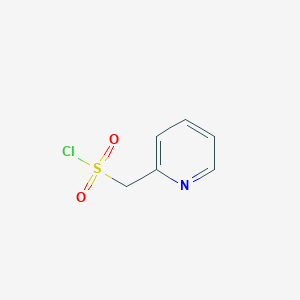

Pyridin-2-ylmethanesulfonyl Chloride

描述

Significance as a Versatile Synthetic Reagent and Intermediate

Pyridin-2-ylmethanesulfonyl chloride is a highly valued reagent and intermediate in organic synthesis, primarily owing to the electrophilic nature of its sulfonyl chloride group. This functional group readily reacts with a wide array of nucleophiles, making it a cornerstone for constructing more complex molecular architectures.

One of the most prominent applications of this compound is in the synthesis of sulfonamides. The reaction with primary or secondary amines proceeds efficiently to form the corresponding N-substituted pyridin-2-ylmethanesulfonamides. This transformation is fundamental in medicinal chemistry, as the sulfonamide functional group is a key component in a multitude of therapeutic agents.

Beyond simple sulfonamide formation, the pyridin-2-ylmethanesulfonyl group can be employed as a protecting group for amines. The resulting sulfonamide is stable under various reaction conditions. This protective strategy is crucial in multi-step syntheses where the reactivity of an amine needs to be temporarily masked to allow for selective transformations elsewhere in the molecule. The protecting group can be subsequently removed under specific conditions.

Furthermore, this compound serves as a precursor for the synthesis of other functional groups. For instance, its reaction with alcohols in the presence of a base leads to the formation of sulfonate esters. These esters are excellent leaving groups in nucleophilic substitution reactions, thus providing a pathway for the introduction of various functionalities.

Contribution to Advanced Organic Synthesis Methodologies

The utility of this compound extends to its role in the development and execution of advanced organic synthesis methodologies. Its unique reactivity has been harnessed to facilitate novel and efficient chemical transformations.

A significant contribution lies in the realm of transition-metal-free amination reactions. Research has demonstrated that this compound can undergo amination using magnesium amides (R2NMgCl·LiCl) without the need for a transition metal catalyst. researchgate.net This methodology is advantageous as it avoids the cost and potential toxicity associated with transition metals, aligning with the principles of green chemistry. The reaction of the magnesium intermediates with various electrophiles followed by amination leads to a range of 2,3-functionalized pyridines. researchgate.net

Moreover, the pyridin-2-ylmethanesulfonyl moiety can act as a directing group in organic reactions. The nitrogen atom of the pyridine (B92270) ring can coordinate to a metal center, positioning a catalyst to effect a transformation at a specific site on the molecule. This directed metalation strategy allows for high regioselectivity in C-H functionalization reactions, a powerful tool for the efficient construction of complex molecules. For example, the directed ortho-magnesiation of pyridine-2-sulfonamides using TMPMgCl·LiCl has been investigated to produce a variety of functionalized pyridines. researchgate.net

The compound also plays a role in the synthesis of chiral molecules. The azaarenesulfonyl chlorides, including this compound, readily undergo condensation with chiral amines to afford chiral sulfonamides. figshare.com This is a key step in the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.

Role in Interdisciplinary Chemical Sciences Research

The impact of this compound and its derivatives extends beyond traditional organic synthesis into various interdisciplinary fields of chemical science, most notably in medicinal chemistry and materials science.

In medicinal chemistry, the pyridine motif is a well-established pharmacophore found in numerous FDA-approved drugs. nih.gov The incorporation of a pyridin-2-ylmethanesulfonyl group into a molecule can significantly influence its biological activity. The sulfonamide linkage formed from this reagent is a bioisostere for other functional groups and can enhance binding to biological targets through hydrogen bonding interactions. While specific, large-scale clinical use of drugs directly synthesized from this compound is not prominently documented in publicly available literature, its role as a building block for screening libraries of potential drug candidates is significant. For instance, it is used in the synthesis of N-{3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2-pyridinesulfonamide, a complex molecule with potential biological activity. chemicalbook.com

The broader class of pyridine derivatives is known to exhibit a wide range of pharmacological activities, including antimicrobial and antiviral properties. nih.gov The synthesis of novel heterocyclic compounds containing the pyridin-2-ylmethanesulfonyl moiety is an active area of research in the quest for new therapeutic agents. For example, novel 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives have been synthesized and evaluated for their anti-fibrosis activity. nih.gov

Structure

3D Structure

属性

IUPAC Name |

pyridin-2-ylmethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S/c7-11(9,10)5-6-3-1-2-4-8-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJMQRUCRBKMIKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395320 | |

| Record name | Pyridin-2-ylmethanesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

540523-41-9 | |

| Record name | Pyridin-2-ylmethanesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of Pyridin 2 Ylmethanesulfonyl Chloride

Chlorosulfonation Strategies for Pyridylmethane Derivatives

The direct chlorosulfonation of the methyl group on 2-methylpyridine (B31789) (α-picoline) to form Pyridin-2-ylmethanesulfonyl chloride in a single step is a synthetically challenging endeavor. The primary difficulty lies in the selective functionalization of the picolyl C-H bonds, which are typically unactivated. Standard chlorination of the 2-methyl group on pyridine (B92270) compounds with elemental chlorine has been found to be difficult, as the hydrogen chloride generated during the reaction protonates the basic pyridine nitrogen, deactivating the ring and halting the reaction. google.com Overcoming this requires specific conditions, such as the presence of a hydrogen chloride binding agent and controlled temperatures, to achieve stepwise chlorination. google.com

While direct one-pot chlorosulfonation using reagents like chlorosulfonic acid is a common method for activated aromatic systems, its application to the alkyl side chain of picoline is not well-documented and presents significant hurdles. researchgate.net Such a reaction would require harsh conditions or specific catalysts to facilitate the C-H activation of the methyl group, while simultaneously managing the reactivity of the pyridine ring to avoid unwanted side reactions like ring sulfonation or polymerization.

Chlorination Approaches for Sulfonic Acid Precursors

A more established and reliable route to this compound involves the chlorination of its corresponding sulfonic acid precursor, (Pyridin-2-yl)methanesulfonic acid or its salt. amadischem.com This two-step approach first involves the synthesis of the sulfonic acid, followed by its conversion to the desired sulfonyl chloride. The transformation of the sulfonic acid to the sulfonyl chloride is a standard procedure in organic chemistry, utilizing a variety of common chlorinating agents. The choice of reagent can be influenced by the scale of the reaction, the purity requirements, and the sensitivity of the substrate.

Key chlorinating agents for this conversion include:

Thionyl Chloride (SOCl₂): Often used in excess or with a catalytic amount of a tertiary amine or dimethylformamide (DMF).

Phosphorus Pentachloride (PCl₅): A powerful reagent that effectively converts sulfonic acids and their salts to sulfonyl chlorides.

Oxalyl Chloride ((COCl)₂): A milder alternative that can be used with a DMF catalyst, generating gaseous byproducts that are easily removed.

The general reaction involves treating the sulfonic acid or its salt with the chlorinating agent, often in an inert solvent, followed by workup to isolate the product.

Table 1: Common Chlorinating Agents for Sulfonic Acid Conversion

| Reagent | Formula | Typical Conditions | Byproducts |

|---|---|---|---|

| Thionyl Chloride | SOCl₂ | Neat or in solvents like CH₂Cl₂ or Toluene, often with catalytic DMF. | SO₂, HCl |

| Phosphorus Pentachloride | PCl₅ | Typically in an inert solvent like CH₂Cl₂ or without solvent. | POCl₃, HCl |

Synthesis from Dipyridyl Disulfides and Sulfinate Salts

Alternative synthetic pathways to this compound begin with precursors already containing the pyridylmethyl-sulfur bond, such as disulfides or sulfinate salts. These methods circumvent the challenges of direct C-H functionalization.

From Disulfides: The synthesis can proceed via the oxidative chlorination of bis(pyridin-2-ylmethyl) disulfide. This reaction involves cleaving the disulfide bond and oxidizing the resulting thiol or thiolate species in the presence of a chlorine source. This approach is analogous to the preparation of pyridine-2-sulfonyl chloride from 2,2'-dipyridyl disulfide, which can be treated with chlorine or bromine to generate the corresponding sulfenyl halide. chemicalbook.com A subsequent oxidation step would be required to form the sulfonyl chloride.

From Sulfinate Salts: A more direct method involves the chlorination of a pre-formed pyridin-2-ylmethanesulfinate salt, such as sodium pyridin-2-ylmethanesulfinate. Sulfinate salts are readily converted to sulfonyl chlorides upon treatment with a suitable chlorinating agent. This method benefits from the availability of sulfinate salts as precursors. nih.gov Reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) are effective for this transformation, providing a clean conversion to this compound under relatively mild conditions. chemicalbook.com For example, sodium 2-pyridinesulfinate has been successfully converted to its sulfonyl chloride using NCS in dichloromethane. chemicalbook.com

Table 2: Synthesis from Disulfide and Sulfinate Precursors

| Precursor | Reagent(s) | Key Transformation |

|---|---|---|

| bis(pyridin-2-ylmethyl) disulfide | Cl₂, H₂O | Oxidative cleavage of S-S bond |

| Sodium pyridin-2-ylmethanesulfinate | N-Chlorosuccinimide (NCS) | Chlorination of sulfinate |

Preparation of Trifluoromethanesulfonic Acid Salt Derivatives

For applications requiring a more reactive sulfonylating agent, the trifluoromethanesulfonic acid (triflate) salt of this compound can be prepared. chemimpex.comapolloscientific.co.uk This salt exhibits enhanced stability and reactivity compared to the free base form.

The formation of (Pyridin-2-yl)methanesulfonyl chloride trifluoromethanesulfonic acid salt is typically achieved through a straightforward acid-base reaction. apolloscientific.co.uk The free base form of this compound is treated with trifluoromethanesulfonic acid (CF₃SO₃H), also known as triflic acid. In this reaction, the lone pair of electrons on the basic pyridine nitrogen atom abstracts the highly acidic proton from triflic acid, resulting in the formation of a pyridinium (B92312) triflate salt. apolloscientific.co.uk This method is efficient and high-yielding. An alternative, though more powerful, method for forming triflate salts involves the use of trifluoromethanesulfonic anhydride, which is a potent triflating agent. orgsyn.org

The presence of the triflate counterion has a profound effect on the chemical properties of the reagent. chemimpex.comapolloscientific.co.uk

Increased Stability: The formation of the salt can improve the compound's stability, making it easier to handle and store. Ionic liquids and salts containing the triflate anion are noted for their high thermal stability. nih.gov This characteristic is beneficial for ensuring the reagent's integrity over time.

Table 3: Effects of Triflate Counterion on Reagent Properties

| Property | This compound (Free Base) | This compound Triflate Salt | Rationale |

|---|---|---|---|

| Reactivity | Standard sulfonylating agent | Enhanced sulfonylating agent | Protonation of pyridine ring increases electrophilicity of the sulfonyl group. chemimpex.comapolloscientific.co.uk |

| Stability | Moderately stable | Generally higher thermal and chemical stability | Salt formation leads to a more stable, less volatile crystalline solid. apolloscientific.co.uknih.gov |

| Handling | Liquid or low-melting solid | Crystalline solid | Solid form can be easier to weigh and handle accurately. |

Reaction Mechanisms and Dynamics of Pyridin 2 Ylmethanesulfonyl Chloride

Mechanistic Pathways of Nucleophilic Substitution Reactions

Nucleophilic substitution at the sulfonyl sulfur atom is the principal mode of reaction for Pyridin-2-ylmethanesulfonyl Chloride. These transformations can proceed through different mechanistic pathways, depending on the nature of the nucleophile, solvent, and reaction conditions.

Unlike the well-defined SN1 and SN2 reactions at a carbon center, substitution at a tetracoordinate sulfur atom often follows a more nuanced path. libretexts.orglibretexts.org For many arenesulfonyl chlorides, the reaction is proposed to occur via a two-step associative mechanism. mdpi.com This pathway involves the initial addition of the nucleophile to the electrophilic sulfur atom, forming a transient, pentacoordinate trigonal bipyramidal intermediate. mdpi.com This is followed by a second step where the chloride ion is expelled, leading to the final substitution product. This is mechanistically distinct from a concerted, single-step SN2-like process where bond-formation and bond-breaking occur simultaneously. masterorganicchemistry.com The existence of a discrete intermediate is a key feature of this two-step model.

Kinetic Investigations of Reactivity

Kinetic studies are essential for mapping the energy landscape of a reaction and substantiating proposed mechanisms. By measuring reaction rates under various conditions, one can determine the order of the reaction, calculate activation parameters, and identify the rate-determining step.

Table 1: Illustrative Kinetic Data for a Hypothetical Reaction of this compound with a Chromophoric Nucleophile This table presents simulated data to illustrate how reaction progress might be monitored spectrophotometrically.

| Time (seconds) | Absorbance at λmax of Product |

| 0 | 0.005 |

| 30 | 0.158 |

| 60 | 0.289 |

| 90 | 0.398 |

| 120 | 0.485 |

| 150 | 0.556 |

| 180 | 0.612 |

From such data, pseudo-first-order or second-order rate constants can be derived to quantify the compound's reactivity.

Table 2: Calculated Rate Constants for a Hypothetical Nucleophilic Substitution Reaction This table shows how derived rate constants might vary with experimental conditions, based on principles from related systems. allresearchjournal.com

| [Substrate] (M) | [Nucleophile] (M) | Temperature (°C) | kobs (s-1) |

| 0.01 | 0.1 | 25 | 0.0045 |

| 0.01 | 0.2 | 25 | 0.0091 |

| 0.02 | 0.1 | 25 | 0.0046 |

| 0.01 | 0.1 | 35 | 0.0098 |

Regioselectivity in Chemical Transformations

Regioselectivity refers to the preference for a reaction to occur at one specific position on a molecule over other possible positions. For this compound, there are several potential sites for reaction, leading to different possible products.

The primary and most common reaction is nucleophilic attack at the highly electrophilic sulfonyl sulfur atom. researchgate.net This leads to the formation of sulfonamides, sulfonates, or other sulfonyl derivatives. However, other reaction sites exist.

Under certain conditions, particularly with strong nucleophiles, a Nucleophilic Aromatic Substitution (SNAr) can occur on the pyridine (B92270) ring itself. nih.govyoutube.com The electron-deficient nature of the pyridine ring, enhanced by the sulfonylmethyl group, makes the C4 and C6 positions susceptible to attack. quora.com This pathway competes with substitution at the sulfur center and its prevalence depends heavily on the reaction conditions and the nucleophile used.

Furthermore, research on the related compound, pyridine-2-sulfonamide, has demonstrated a powerful example of regiocontrol. researchgate.net Using a specific magnesium-based reagent (TMPMgCl·LiCl), it is possible to achieve directed ortho-magnesiation, selectively functionalizing the C3 position of the pyridine ring. researchgate.net This highlights how the choice of reagent can completely override the inherent electronic preferences of the substrate to achieve a specific, and otherwise disfavored, regiochemical outcome.

Electrophilic Reactions and Lewis Acid Catalysis

The reactivity of the pyridine nucleus in this compound is intrinsically linked to the electron-withdrawing nature of both the nitrogen atom in the ring and the adjacent methanesulfonyl chloride group. The nitrogen atom inductively pulls electron density from the ring carbons, making the pyridine ring less nucleophilic than a benzene (B151609) ring and thus less susceptible to electrophilic aromatic substitution.

When exposed to an acidic medium or in the presence of a Lewis acid, the pyridine nitrogen is protonated or coordinates with the Lewis acid, forming a pyridinium (B92312) salt. google.com This interaction further deactivates the ring towards electrophilic attack by introducing a positive charge, which strongly repels incoming electrophiles.

However, Lewis acid catalysis can be employed to activate the pyridine ring towards nucleophilic, rather than electrophilic, substitution by binding to the nitrogen atom. chemicalbook.comgoogle.comsmolecule.com This activation makes the pyridine ring core more susceptible to attack by nucleophiles. While direct electrophilic substitution on the pyridine ring of this compound is challenging, the sulfonyl chloride moiety itself is a potent electrophile. The sulfur atom is highly electron-deficient due to the presence of two oxygen atoms and a chlorine atom, making it a prime target for nucleophilic attack.

Research on related pyridine compounds demonstrates that functionalization can be achieved through various strategies. For instance, the formation of pyridine-N-oxides can activate the ring for electrophilic substitution at the C-2 and C-4 positions. google.com Another approach involves transition-metal-free amination reactions using magnesium amides, which have been shown to be effective for related pyridine-2-sulfonyl chlorides. evitachem.com

Table 1: Reactivity of Pyridine Derivatives in Different Catalytic Systems

| Catalyst/Reagent | Reactivity Type | Outcome |

| Lewis Acids (e.g., Zn-based) | Nucleophilic Substitution Activation | Functionalization of the pyridine ring. chemicalbook.comgoogle.comsmolecule.com |

| Magnesium Amides | Nucleophilic Substitution | Amination of the sulfonyl chloride. evitachem.com |

| Pyrylium salt (Pyry-BF4) | Sulfonamide Activation | Conversion of primary sulfonamides to sulfonyl chlorides. |

This table is generated based on studies of related pyridine and sulfonyl chloride compounds to infer the potential reactivity of this compound.

Redox Activity and Electrochemical Studies

The redox behavior of pyridine derivatives is an area of active research, particularly in the context of developing new materials for energy storage and catalysis. The electrochemical properties of these compounds are influenced by the substituents on the pyridine ring. Electron-donating groups tend to decrease the cathodic peak potential, while electron-withdrawing groups, such as the methanesulfonyl chloride group in this compound, are expected to increase it.

Studies on various pyridine derivatives have shown that they can undergo irreversible redox processes. In aqueous media, the redox equilibria can be complex, involving proton-coupled electron transfer (PCET) reactions. The electrochemical stability of such compounds is a critical factor for their application in devices like redox flow batteries.

For pyridine derivatives, a single reduction signal is often observed, which is characteristic of the pyridine moiety. The precise redox potential of this compound has not been extensively documented, but based on trends observed for other substituted pyridines, the electron-withdrawing sulfonyl chloride group would likely shift its reduction potential to more positive values compared to unsubstituted pyridine.

Table 2: Electrochemical Data for Substituted Pyridine Derivatives

| Substituent | Redox Potential (V vs. SHE) | Redox Process |

| Electron-donating | Lower cathodic peak potential | Irreversible |

| Electron-withdrawing | Higher cathodic peak potential | Irreversible |

This table presents generalized trends observed in electrochemical studies of various pyridine derivatives. Specific values for this compound are not available.

Mechanism of Sulfonyl Group Transfer

The sulfonyl chloride group of this compound is a highly reactive functional group that readily participates in sulfonyl group transfer reactions. These reactions typically proceed via a nucleophilic substitution mechanism at the sulfur atom. A nucleophile attacks the electrophilic sulfur center, leading to the displacement of the chloride ion, which is a good leaving group.

The mechanism is analogous to the well-studied reactions of toluenesulfonyl chloride (TsCl). When reacting with an alcohol in the presence of a base like pyridine, the alcohol's oxygen atom acts as the nucleophile, attacking the sulfur atom of the sulfonyl chloride. The base serves to deprotonate the alcohol, increasing its nucleophilicity, and also to neutralize the HCl produced during the reaction.

The transfer of the sulfonyl group is a fundamental process in organic synthesis, used for the formation of sulfonamides, sulfonate esters, and other sulfur-containing compounds. The reactivity of this compound in these reactions is expected to be high due to the electrophilicity of the sulfur atom. The pyridine ring itself may influence the reaction rate and mechanism through its electronic properties and its ability to coordinate with reagents or intermediates.

The general mechanism involves the formation of a transient intermediate where the sulfur atom is pentacoordinate, followed by the departure of the chloride ion to yield the final sulfonated product. The stereochemistry of the reaction at a chiral nucleophile is also a key aspect, with SN2-type reactions typically resulting in an inversion of configuration.

Applications of Pyridin 2 Ylmethanesulfonyl Chloride in Advanced Organic Synthesis

Formation of Sulfonamides

The most prominent application of Pyridin-2-ylmethanesulfonyl chloride is in the synthesis of sulfonamides. This reaction typically involves the coupling of the sulfonyl chloride with a primary or secondary amine in the presence of a base to neutralize the hydrochloric acid byproduct. The resulting pyridin-2-ylmethanesulfonamides are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds.

Detailed research findings from patent literature demonstrate the utility of this compound in the synthesis of complex molecules. For instance, in the development of pyrazine (B50134) derivatives as phosphoinositide 3-kinase (PI3K) inhibitors, this compound triflate was reacted with an amino-quinoxaline derivative in pyridine (B92270) to yield the corresponding sulfonamide. google.com This synthesis highlights the reagent's compatibility with complex heterocyclic systems.

Another example is found in the synthesis of N-benzhydryl indole (B1671886) compounds, which are intermediates for phospholipase A2 inhibitors. google.com The general method described involves the reaction of an amine with a sulfonyl chloride, such as this compound, often under Schotten-Baumann conditions (using a base like sodium hydroxide (B78521) in a two-phase system) or in an anhydrous organic solvent with a tertiary amine base. google.com

The reaction conditions for sulfonamide formation are generally mild and versatile, allowing for their application to a diverse range of amine substrates. The choice of base and solvent can be tailored to the specific properties of the starting materials.

Table 1: Examples of Sulfonamide Synthesis using this compound

| Amine Substrate | Product | Application Context | Reference |

| Amino-quinoxaline derivative | N-{3-[(2,5-dimethoxyphenyl)amino]quinoxalin-2-yl}-1-pyridin-2-ylmethanesulfonamide | PI3K Inhibitors | google.com |

| N-benzhydryl indole derivative | N-benzhydryl-N-(pyridin-2-ylmethylsulfonyl)indole derivative | Phospholipase A2 Inhibitor Intermediates | google.com |

Synthesis of Sulfones

While less documented than sulfonamide formation, this compound can also be utilized in the synthesis of sulfones. Sulfones are another important class of compounds with applications in materials science and medicinal chemistry. The synthesis of sulfones from sulfonyl chlorides can be achieved through various methods, including reaction with organometallic reagents such as Grignard reagents or organocuprates.

Although specific examples detailing the synthesis of sulfones directly from this compound are not extensively available in the reviewed literature, the general reactivity of sulfonyl chlorides suggests its potential in this area. The pyridin-2-ylmethyl moiety would be transferred to a carbon nucleophile, resulting in a carbon-sulfur-carbon bond characteristic of sulfones.

Generation of Methanesulfonates

This compound can react with alcohols to form the corresponding methanesulfonate (B1217627) esters. This transformation is analogous to the formation of sulfonamides, with the alcohol acting as the nucleophile instead of an amine. The resulting methanesulfonates are good leaving groups in nucleophilic substitution reactions, making them valuable intermediates in organic synthesis.

In a patent describing intermediates for phospholipase A2 inhibitors, a general procedure for converting an alcohol to a sulfonate ester using methanesulfonyl chloride and a tertiary amine is mentioned. google.com While this example uses the general methanesulfonyl chloride, the same principle applies to this compound, which would install the pyridin-2-ylmethanesulfonate group. This functional group can then be displaced by a variety of nucleophiles to introduce new functionalities into the molecule.

Exploration of Cyclization Reactions

The strategic placement of the pyridin-2-ylmethanesulfonyl group within a molecule can facilitate intramolecular cyclization reactions to form heterocyclic structures. The sulfonyl group can act as an activating group or a tether to bring reactive moieties into proximity.

While specific examples of cyclization reactions initiated by the direct use of this compound are not prevalent in the surveyed literature, the resulting sulfonamides or sulfones can be designed to undergo subsequent cyclization. For example, a sulfonamide bearing a suitable functional group on the amine substituent could undergo an intramolecular reaction to form a cyclic sulfonamide (a sultam) or other heterocyclic systems. The pyridine nitrogen in the pyridin-2-ylmethanesulfonyl moiety could also potentially participate in or influence cyclization processes.

Strategic Utilization in Heterocyclic Compound Synthesis

This compound serves as a valuable building block in the synthesis of complex heterocyclic compounds, particularly those with therapeutic potential. The introduction of the pyridin-2-ylmethanesulfonyl group can be a key step in the construction of the final molecular target.

As mentioned previously, this reagent has been employed in the synthesis of pyrazine derivatives with potential as PI3K inhibitors and in the creation of N-benzhydryl indole compounds as intermediates for phospholipase A2 inhibitors. google.comgoogle.com In these examples, the this compound is not just a simple sulfonating agent but a tool to introduce a specific structural motif that is likely important for the biological activity of the final compound. The pyridine ring itself can engage in various non-covalent interactions within a biological target, such as hydrogen bonding and pi-stacking.

Facilitating Bioconjugation Strategies

The application of this compound in bioconjugation, the covalent linking of molecules to biomolecules such as proteins or peptides, is an area of potential exploration. Sulfonyl chlorides are known to react with nucleophilic amino acid residues on proteins, such as lysine (B10760008). However, their high reactivity can sometimes lead to a lack of selectivity.

Currently, there is no specific research detailing the use of this compound in bioconjugation strategies in the available literature. More stable and selective reagents are often preferred for such applications.

Application in Functional Material Development

The incorporation of the pyridin-2-ylmethanesulfonyl moiety into polymers or other materials could impart specific functionalities. The pyridine unit can influence properties such as thermal stability, conductivity, and the ability to coordinate with metals.

While the potential for this compound in the development of functional materials exists, there is a lack of specific examples in the current body of scientific literature. Its use would likely involve the derivatization of monomeric units with the pyridin-2-ylmethanesulfonyl group prior to polymerization.

Derivatives and Analogues of Pyridin 2 Ylmethanesulfonyl Chloride: Synthesis and Comparative Reactivity

Synthesis of Positional Isomers (e.g., Pyridin-3-ylmethanesulfonyl Chloride, Pyridin-4-ylmethanesulfonyl Chloride)

The synthesis of positional isomers of Pyridin-2-ylmethanesulfonyl Chloride, namely the 3- and 4-substituted analogues, involves distinct synthetic strategies often dictated by the position of the nitrogen atom in the pyridine (B92270) ring.

Pyridin-3-ylmethanesulfonyl Chloride: The synthesis of this isomer often starts from 3-aminopyridine (B143674). A common route involves a diazotization reaction. 3-aminopyridine is treated with a diazotizing agent like sodium nitrite (B80452) in the presence of a strong acid to form a diazonium salt. google.comresearchgate.net This intermediate, a diazonium fluoroborate, is then subjected to a sulfonyl chlorination reaction, for instance, using a mixture of thionyl chloride and water in the presence of a copper catalyst (like cuprous chloride) to yield Pyridin-3-sulfonyl chloride. google.comgoogleapis.com An alternative approach starts with pyridine-3-sulfonic acid, which can be reacted with phosphorus pentachloride and phosphorus oxychloride to produce the desired sulfonyl chloride. chemicalbook.comgoogle.com

Pyridin-4-ylmethanesulfonyl Chloride: The synthesis of the 4-positional isomer typically utilizes 4-picoline (4-methylpyridine) as the starting material. vulcanchem.com The process involves the chlorosulfonation of 4-picoline with chlorosulfonic acid at low temperatures. This reaction forms an intermediate 4-picolinesulfonic acid. vulcanchem.comorgsyn.org Subsequent treatment of this sulfonic acid with a chlorinating agent such as thionyl chloride converts it into Pyridin-4-ylmethanesulfonyl chloride. vulcanchem.com To enhance stability and manage the hygroscopic nature of the final product, it is often isolated as its hydrochloride salt by precipitation with concentrated hydrochloric acid. vulcanchem.com

Table 1: Comparison of Synthetic Routes for Pyridine-Isomeric Sulfonyl Chlorides

| Isomer | Common Starting Material | Key Reaction Steps | Reagents | Reference |

| Pyridin-3-ylsulfonyl Chloride | 3-Aminopyridine | Diazotization, Sulfonyl Chlorination | NaNO₂, HBF₄, SOCl₂, CuCl | google.com |

| Pyridine-3-sulfonic acid | Chlorination | PCl₅, POCl₃ | chemicalbook.com | |

| Pyridin-4-ylsulfonyl Chloride | 4-Picoline (4-methylpyridine) | Chlorosulfonation, Chlorination | HSO₃Cl, SOCl₂ | vulcanchem.com |

Comparative Analysis of Reactivity and Selectivity Among Pyridine-Substituted Sulfonyl Chlorides

The position of the nitrogen atom within the pyridine ring relative to the methanesulfonyl chloride group profoundly impacts the compound's electrophilicity and, consequently, its reactivity and selectivity in nucleophilic substitution reactions.

The reactivity of sulfonyl chlorides is governed by the electron density at the sulfur atom. The pyridine ring is electron-withdrawing, and its effect is most pronounced when the sulfonyl chloride group is at the 2- or 4-position, which are in direct conjugation with the nitrogen atom. This leads to a more electron-deficient sulfur atom, making this compound and Pyridin-4-ylmethanesulfonyl Chloride generally more reactive towards nucleophiles than the 3-isomer.

Studies on related 2-sulfonyl pyridines demonstrate their utility as tunable, cysteine-reactive electrophiles that react via a nucleophilic aromatic substitution (SNAr) mechanism. nih.gov The reactivity can be finely tuned by introducing substituents on the pyridine ring. nih.gov For arenesulfonyl chlorides, kinetic studies often employ Hammett and Brønsted correlations to quantify the effects of substituents on reactivity. rsc.org For instance, the rates of hydrolysis of substituted benzenesulfonyl chlorides catalyzed by pyridines show a clear dependence on the electronic properties of the substituents. rsc.org Electron-withdrawing groups on the sulfonyl chloride increase the rate of reaction. rsc.orgmdpi.com This principle extends to the pyridine isomers: the increased electron-withdrawing character at the 2- and 4-positions enhances the electrophilicity of the sulfonyl group compared to the 3-position.

This difference in reactivity can be exploited for selective synthesis. A more reactive isomer might be chosen for reactions with weak nucleophiles or when faster reaction times are required. Conversely, the less reactive Pyridin-3-ylmethanesulfonyl Chloride might be preferred to achieve greater selectivity in the presence of multiple nucleophilic sites.

Table 2: Predicted Reactivity of Pyridylmethanesulfonyl Chloride Isomers

| Isomer | Electronic Effect of Pyridine Ring | Predicted Electrophilicity at Sulfur | Predicted Reactivity |

| 2-yl | Strongly electron-withdrawing (inductive & resonance) | High | High |

| 3-yl | Moderately electron-withdrawing (mainly inductive) | Moderate | Moderate |

| 4-yl | Strongly electron-withdrawing (inductive & resonance) | High | High |

Design and Synthesis of Modified this compound Analogues

The design and synthesis of modified analogues of this compound are driven by the need to fine-tune properties for specific applications, such as medicinal chemistry and materials science. smolecule.commdpi.comrsc.org Modifications can be made to the pyridine ring or the linker group.

Strategies for Modification:

Substitution on the Pyridine Ring: Introducing substituents (e.g., halogens, alkyl, nitro, or cyano groups) onto the pyridine ring is a primary strategy to modulate reactivity and introduce new functionalities. nih.govmdpi.com For example, adding electron-withdrawing groups can enhance the reactivity of the sulfonyl chloride, while electron-donating groups can decrease it. Synthesis of these analogues often involves starting with an already substituted pyridine derivative. For instance, a substituted 2-aminopyridine (B139424) could be the precursor for a more complex analogue. mdpi.com

Alteration of the Linker: While the focus is on the methanesulfonyl chloride, modifying the methylene (B1212753) (-CH₂-) linker can also be a strategy. However, most reported syntheses focus on direct sulfonyl chlorides or the methanesulfonyl variant.

Bioisosteric Replacement: In drug design, the pyridine ring itself might be replaced with other heterocycles to explore different biological activities and physicochemical properties. rsc.org

A common synthetic approach for creating a library of analogues involves a core intermediate, such as a substituted 2-aminopyridine, which can then undergo various coupling reactions (e.g., Suzuki-Miyaura) to introduce diversity before the final conversion to the sulfonyl chloride. mdpi.comnih.gov

Impact of Counterions on Synthetic Utility and Reaction Kinetics

For pyridine-containing sulfonyl chlorides, the basic nitrogen atom can be protonated, forming a salt with a counterion (e.g., chloride, trifluoroacetate). vulcanchem.comnih.gov This has a significant impact on the compound's properties and utility.

Stability and Handling: Pyridin-4-ylmethanesulfonyl chloride is often prepared as its hydrochloride salt. vulcanchem.com This is done to mitigate the hygroscopic nature of the free base and improve the compound's shelf-life and handling characteristics. vulcanchem.com The salt form is typically a more stable, crystalline solid compared to the potentially unstable free base. vulcanchem.com

Solubility: The presence of a counterion increases the polarity of the molecule, which can alter its solubility profile. While the free base might be more soluble in nonpolar organic solvents, the salt form is generally more soluble in polar protic solvents.

Reactivity and Kinetics: The protonation of the pyridine nitrogen by the counterion acts as a strong electron-withdrawing group, significantly increasing the electrophilicity of the sulfonyl chloride moiety. This "activated" form is more susceptible to nucleophilic attack. The nature of the counterion itself can influence reaction kinetics. nih.gov For example, different anions can affect the secondary structure and stability of peptides, and similar effects on the transition state of a reaction involving a pyridinium (B92312) sulfonyl chloride can be anticipated. nih.gov The increased reactivity of the protonated form can be advantageous for driving reactions to completion but may also lead to decreased selectivity if not properly controlled.

Computational and Theoretical Chemistry Studies of Pyridin 2 Ylmethanesulfonyl Chloride

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the electronic environment of a molecule, which in turn governs its reactivity.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For organic molecules like Pyridin-2-ylmethanesulfonyl Chloride, DFT calculations can determine the energies and shapes of molecular orbitals, most notably the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability.

In related pyridine (B92270) derivatives, DFT calculations at levels such as B3LYP/6-311++G(d,p) have been successfully employed to analyze their electronic properties. irjet.net For this compound, the pyridine ring acts as an electron-withdrawing group, influencing the electron density distribution across the molecule. The sulfonyl chloride group is a strong electrophilic site. DFT would likely show that the HOMO is localized primarily on the pyridine ring, while the LUMO is centered on the sulfonyl chloride moiety, specifically on the sulfur-chlorine bond. This distribution is critical for understanding its reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value (a.u.) | Description |

| HOMO Energy | -0.25 | Energy of the highest occupied molecular orbital, indicating potential for electron donation. |

| LUMO Energy | -0.05 | Energy of the lowest unoccupied molecular orbital, indicating potential for electron acceptance. |

| HOMO-LUMO Gap | 0.20 | Energy difference between HOMO and LUMO, a key indicator of chemical reactivity and stability. |

The electronic properties calculated using DFT, such as the HOMO-LUMO energy gap, provide direct insights into the molecule's reactivity. A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher reactivity. For this compound, the electrophilic nature of the sulfonyl chloride group, combined with the electronic influence of the pyridine ring, would result in a specific reactivity profile.

Studies on similar compounds, such as pyridine-2,6-dicarbonyl dichloride, have demonstrated a good correlation between computed and experimental data, supporting the predictive power of these calculations. researchgate.net The LUMO's localization on the S-Cl bond in this compound would strongly suggest that this is the primary site for nucleophilic attack. The energy of the LUMO can be correlated with the ease of this attack. A lower LUMO energy implies a greater susceptibility to nucleophiles. Furthermore, the molecular electrostatic potential (MEP) map, another output of DFT calculations, would visually confirm the electrophilic and nucleophilic sites, with positive potential around the sulfonyl group and negative potential near the pyridine nitrogen.

Molecular Dynamics Simulations for Reaction Pathway Elucidation

While quantum chemical calculations provide a static picture of a molecule's electronic structure, molecular dynamics (MD) simulations offer a dynamic view of molecular behavior over time. mdpi.com MD simulations can be employed to explore the conformational landscape of this compound and to elucidate the pathways of its reactions.

For a reaction, such as the nucleophilic substitution of the chloride on the sulfonyl group, MD simulations can model the approach of the nucleophile, the formation of the transition state, and the departure of the leaving group. These simulations take into account the solvent environment, which can play a crucial role in stabilizing intermediates and transition states, thereby influencing the reaction rate and mechanism. For instance, MD simulations of pyridine combustion have been used to understand complex reaction mechanisms at an atomic level. ucl.ac.uk In the context of this compound, MD could reveal the preferred orientation of the molecule for reaction and the role of solvent molecules in the solvation shell around the reactive sulfonyl chloride group.

Predictive Modeling of Reaction Outcomes and Selectivity

Building on the insights from quantum chemical calculations and molecular dynamics, predictive models can be developed to forecast the outcomes and selectivity of reactions involving this compound. Such models are invaluable in synthetic chemistry for designing efficient reaction conditions.

Predictive models for the regioselective addition of nucleophiles to N-alkyl pyridinium (B92312) salts have been successfully developed, demonstrating that substituent effects can be systematically predicted. researchgate.net A similar approach could be applied to this compound. By creating a database of reactions with various nucleophiles and under different conditions, machine learning algorithms could be trained on descriptors derived from DFT calculations (e.g., atomic charges, orbital energies) and steric parameters. This model could then predict the likelihood of a successful reaction and the potential for side products, guiding the experimental chemist in choosing the optimal reagents and conditions to achieve a desired synthetic transformation. For example, such a model could predict whether a nucleophile would attack the sulfonyl chloride or interact with the pyridine ring.

Advanced Spectroscopic and Analytical Characterization for Research on Pyridin 2 Ylmethanesulfonyl Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of Pyridin-2-ylmethanesulfonyl Chloride. Through one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, a complete picture of the molecular framework can be assembled. nih.gov

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, the spectrum is expected to show distinct signals for the methylene (B1212753) protons (CH₂) and the four aromatic protons of the pyridine (B92270) ring. The chemical shift of the methylene protons, positioned between the electron-withdrawing sulfonyl chloride group and the pyridine ring, would appear as a characteristic singlet. The protons on the pyridine ring would present as a complex set of multiplets, with their specific chemical shifts influenced by their position relative to the nitrogen atom and the methylene substituent. rsc.org In studies of related pyridine derivatives, protons alpha to the nitrogen atom typically appear at the most downfield position. academie-sciences.fr

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would display one signal for the methylene carbon and five distinct signals for the carbons of the pyridine ring (four CH and one quaternary C). nih.govchemicalbook.com The chemical shifts provide insight into the electronic environment of each carbon.

Advanced NMR Techniques: Two-dimensional NMR experiments like Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful. japsonline.com HMBC can show correlations between the methylene protons and the adjacent pyridine carbon (C2) as well as the sulfonyl group, confirming the C-S bond. It also helps in the definitive assignment of the pyridine ring's carbon signals. nih.gov Monitoring changes in the NMR spectra over time allows for detailed kinetic analysis of reactions involving the sulfonyl chloride, tracking the consumption of the starting material and the appearance of new product signals. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of similar structures. Solvent: CDCl₃.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| CH₂ | ¹H | 4.8 - 5.2 | Singlet (s) | Methylene bridge protons adjacent to SO₂Cl and pyridine ring. |

| H-6 (Py) | ¹H | 8.5 - 8.7 | Doublet (d) | Proton alpha to the pyridine nitrogen. |

| H-3, H-4, H-5 (Py) | ¹H | 7.2 - 7.9 | Multiplets (m) | Remaining protons on the pyridine ring. |

| CH₂ | ¹³C | 65 - 70 | - | Methylene bridge carbon. |

| C-2 (Py) | ¹³C | 155 - 160 | - | Quaternary carbon attached to the CH₂SO₂Cl group. |

| C-6 (Py) | ¹³C | 148 - 152 | - | Carbon alpha to the pyridine nitrogen. |

Mass Spectrometry (MS) for Product Identification and Mechanistic Insights

Mass spectrometry (MS) is vital for determining the molecular weight of this compound and for identifying products formed in its reactions. academie-sciences.fr Techniques like Electrospray Ionization (ESI-MS) can provide a precise mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺, confirming its molecular formula (C₆H₆ClNO₂S). nih.govbiosynth.com

Beyond simple molecular weight confirmation, tandem mass spectrometry (MS/MS) offers profound mechanistic insights by analyzing the fragmentation patterns of the parent ion. For sulfonyl chloride derivatives, a characteristic fragmentation pathway involves the neutral loss of sulfur dioxide (SO₂), a mass difference of approximately 64 Da. nih.gov Another predictable fragmentation would be the cleavage of the C-S bond, leading to the formation of the stable pyridin-2-ylmethyl cation. The analysis of these fragment ions helps to piece together the molecule's structure and understand its reactivity under specific conditions. nih.gov In research on related pyridine-sulfonyl derivatives, the pyridinium (B92312) ion itself has been observed as a prominent fragment, providing clear evidence of the pyridine core. nih.gov

Table 2: Expected Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Formula | m/z (Monoisotopic) | Description of Loss |

|---|---|---|---|

| [M+H]⁺ | [C₆H₇ClNO₂S]⁺ | 192.0 | Protonated parent molecule. |

| [M+H - SO₂]⁺ | [C₆H₇ClN]⁺ | 128.0 | Loss of sulfur dioxide. nih.gov |

| [M - Cl]⁺ | [C₆H₆NO₂S]⁺ | 156.0 | Loss of chlorine radical. |

| [C₆H₆N]⁺ | [C₆H₆N]⁺ | 92.1 | Pyridin-2-ylmethyl cation (cleavage of CH₂-S bond). |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups within this compound. The IR spectrum provides a molecular fingerprint, with specific absorption bands corresponding to the vibrational frequencies of different bonds. academie-sciences.frnih.gov

The most prominent and diagnostic peaks for this compound are associated with the sulfonyl chloride group. Strong, distinct absorption bands for the asymmetric and symmetric stretching vibrations of the S=O bonds are expected. Another key vibration is the S-Cl stretch, which typically appears in the lower frequency region of the spectrum. The presence of the pyridine ring is confirmed by characteristic C=C and C=N stretching vibrations within the aromatic region (approx. 1400-1600 cm⁻¹), as well as C-H stretching vibrations above 3000 cm⁻¹. researchgate.netresearchgate.net

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3010 - 3100 | Medium-Weak |

| Aliphatic C-H (CH₂) | Stretching | 2920 - 2960 | Medium-Weak |

| Pyridine Ring | C=C and C=N Stretching | 1400 - 1600 | Medium-Strong |

| Sulfonyl (S=O) | Asymmetric Stretching | 1370 - 1400 | Strong |

| Sulfonyl (S=O) | Symmetric Stretching | 1170 - 1200 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Kinetic and Spectrophotometric Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for quantitative analysis and for monitoring the kinetics of reactions involving this compound. bldpharm.com The pyridine ring acts as a chromophore, absorbing UV light due to π → π* electronic transitions. nih.gov The spectrum of this compound is expected to show characteristic absorption maxima in the UV region. researchgate.net

This technique is particularly useful for reaction monitoring. According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the absorbing species. By monitoring the change in absorbance at a specific wavelength (λ_max) corresponding to either the reactant or a chromophoric product, the rate of the reaction can be determined. For instance, if the sulfonyl chloride reacts with a nucleophile to yield a product with a different conjugation system or chromophore, this will result in a shift in the λ_max or a change in molar absorptivity, which can be tracked over time. rsc.orgrsc.org

Table 4: Typical UV-Vis Absorption Data for Pyridine-Containing Systems

| Compound Type | Transition | Typical λ_max (nm) | Notes |

|---|---|---|---|

| Pyridine Derivatives | π → π* | ~250 - 280 | The exact wavelength and intensity depend on substitution and solvent. nih.gov |

Chromatographic Techniques (e.g., HPLC, SFC) for Purity Assessment and Reaction Progress Analysis

Chromatographic methods, especially High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for analyzing the complex mixtures that result from its chemical reactions. academie-sciences.frbiosynth.com

High-Performance Liquid Chromatography (HPLC): A typical analytical method would employ reversed-phase chromatography. patsnap.com In this setup, the compound is injected into a column packed with a nonpolar stationary phase (e.g., C18) and eluted with a polar mobile phase, often a mixture of acetonitrile (B52724) and water containing a modifier like formic acid or trifluoroacetic acid to ensure sharp peak shapes. nih.govgoogle.com A Diode Array Detector (DAD) or UV detector is used for quantification. google.com HPLC allows for the separation of the target compound from starting materials, byproducts, and degradation products, enabling accurate purity determination (e.g., >97%). It is also the method of choice for monitoring reaction progress by taking aliquots from the reaction mixture over time and quantifying the relative amounts of reactants and products. patsnap.com

Supercritical Fluid Chromatography (SFC): SFC is a complementary technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is known for providing fast and efficient separations and is considered a "green" alternative to HPLC due to reduced solvent consumption. While less common for routine analysis of this specific compound, SFC can be a powerful tool, particularly for chiral separations if asymmetric synthesis is involved.

Table 5: Example HPLC Method for Analysis of Pyridine-Containing Compounds

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Separation based on hydrophobicity. patsnap.com |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase. nih.gov |

| Mobile Phase B | Acetonitrile | Organic component for elution. nih.gov |

| Gradient | Gradient elution (e.g., 5% to 95% B over 15 min) | To elute compounds with a wide range of polarities. google.com |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. patsnap.com |

| Detection | UV at 254 nm or 230 nm | Wavelength for detecting the pyridine chromophore. patsnap.com |

| Column Temperature | 30 °C | To ensure reproducible retention times. patsnap.com |

Emerging Research Frontiers and Interdisciplinary Applications of Pyridin 2 Ylmethanesulfonyl Chloride

Research in Pharmaceutical Chemistry: Intermediate for Bioactive Compound Synthesissmolecule.comnih.govnih.govnih.govnih.govgoogle.com

The pyridin-2-ylmethanesulfonyl chloride moiety is a significant pharmacophore and a versatile intermediate in the design and synthesis of novel bioactive compounds. Its reactive sulfonyl chloride group readily participates in nucleophilic substitution reactions, particularly with amines, to form stable sulfonamide linkages, a common feature in many therapeutic agents.

Detailed research has highlighted the importance of pyridine (B92270) and sulfonamide-containing scaffolds in the development of various therapeutic agents. For instance, the synthesis of a series of 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives has been explored for their anti-fibrotic activities. nih.gov In these syntheses, a key step often involves the coupling of a pyridine-containing fragment with another heterocyclic system, a transformation where an activated intermediate like this compound could be instrumental.

Furthermore, the discovery of potent kinase inhibitors, such as PI3K/mTOR dual inhibitors for the treatment of acute myeloid leukemia, often involves the synthesis of complex heterocyclic systems where pyridine and sulfonyl-containing precursors are crucial. nih.gov The design of Hedgehog (Hh) signaling pathway inhibitors for pancreatic cancer treatment also utilizes pyridyl pyrimidine skeletons, underscoring the importance of pyridine-based intermediates in cancer research. nih.gov The synthesis of these complex molecules often relies on the availability of versatile building blocks to create extensive compound libraries for screening.

The reactive nature of the sulfonyl chloride group in this compound makes it an ideal candidate for constructing sulfonamide derivatives. The synthesis of novel 2-pyridyl-2-thiobenzothiazole derivatives with anti-inflammatory properties further illustrates the utility of pyridine-based thio-compounds in medicinal chemistry. nih.gov

Table 1: Examples of Bioactive Compounds Potentially Synthesized Using this compound as an Intermediate

| Bioactive Compound Class | Therapeutic Target/Application | Potential Role of this compound |

| Kinase Inhibitors | Cancer (e.g., Acute Myeloid Leukemia) | Intermediate for forming sulfonamide linkage to the pyridine core. nih.gov |

| Anti-fibrotic Agents | Liver Fibrosis | Building block for constructing 2-(pyridin-2-yl) pyrimidine derivatives. nih.gov |

| Hedgehog Pathway Inhibitors | Pancreatic Cancer | Precursor for the synthesis of pyridyl pyrimidine skeletons. nih.gov |

| Anti-inflammatory Agents | Inflammation | Intermediate for synthesizing pyridyl-thio compounds and their derivatives. nih.gov |

Exploration in Agrochemical Research: Intermediate for Herbicides and Pesticidesnih.govresearchgate.netnih.gov

In the realm of agrochemical research, pyridine-based compounds have a long-standing history and continue to be a focal point for the development of new herbicides, insecticides, and fungicides. mdpi.com The structural motif of this compound serves as a valuable precursor for creating novel agrochemicals with enhanced efficacy and targeted action.

A significant area of application is in the synthesis of innovative herbicides. Research has demonstrated that substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives exhibit potent herbicidal activity. nih.gov The synthesis of these compounds directly involves the reaction of a substituted aniline (B41778) with a pyridin-2-yl-benzenesulfonyl chloride derivative, highlighting the direct applicability of this compound as a key intermediate.

The development of next-generation insecticides also benefits from pyridine-containing scaffolds. The synthesis of neonicotinoid analogues, for instance, often incorporates a pyridine ring as a core structural element. researchgate.net While not a direct precursor in all cases, the functional group transformation capabilities offered by this compound make it a valuable tool for medicinal chemists in this field to generate diverse libraries of compounds for screening. The optimization of synthesis processes for insecticide candidates often involves reactions with sulfonyl chlorides in the presence of pyridine. nih.gov

Table 2: this compound in the Synthesis of Agrochemicals

| Agrochemical Class | Example Application | Synthetic Utility of this compound |

| Herbicides | Synthesis of 3-(pyridin-2-yl)benzenesulfonamide derivatives for weed control. nih.gov | Direct intermediate in the formation of the active sulfonamide linkage. |

| Insecticides | Development of novel insecticides, including neonicotinoid analogs. researchgate.net | Serves as a building block for creating diverse pyridine-containing structures for activity screening. |

Contributions to Polymer Chemistry and Material Sciencemdpi.combldpharm.comresearchgate.netrsc.orgresearchgate.net

The unique combination of a heterocyclic aromatic ring and a reactive sulfonyl group in this compound opens up avenues for its use in polymer chemistry and material science. Pyridine-containing polymers are known for their interesting properties, including thermal stability, and have applications in various advanced materials. mdpi.combldpharm.com

This compound can be conceptualized as a functional monomer or a modifying agent in polymerization processes. The sulfonyl chloride group can be used to introduce the pyridin-2-ylmethanesulfonyl moiety onto other monomers or polymer backbones. For instance, the synthesis of vinyl monomers bearing a sulfonyl group has been reported, which are then polymerized to create functional polymers. rsc.orgresearchgate.net This suggests a pathway where this compound could be modified to create novel monomers for polymerization.

The living anionic polymerization of amphiphilic monomers containing a pyridine group, such as 2-(4-vinylphenyl)pyridine, has been successfully demonstrated. researchgate.net This highlights the compatibility of the pyridine moiety with controlled polymerization techniques. The incorporation of the sulfonyl group from this compound could lead to polymers with tailored properties, such as altered solubility, thermal behavior, or ion-binding capabilities. The synthesis of pyridine-grafted copolymers has also been shown to yield materials with antimicrobial and fluorescent properties. mdpi.com

Advancements in Catalysis Research, including Palladium-Catalyzed Cross-Coupling Reactionssemanticscholar.orgresearchgate.netrsc.orgtcichemicals.comresearchgate.net

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the development of efficient ligands and coupling partners is a continuous area of research. Pyridine-containing compounds are widely used as ligands in these reactions due to the coordinating ability of the nitrogen atom. researchgate.net

While this compound itself may not be a direct ligand, it can serve as a precursor for the synthesis of novel ligands or coupling partners. For example, pyridine sulfinates have emerged as effective nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions, offering an alternative to often unstable pyridine boronic acids. semanticscholar.orgtcichemicals.com this compound could be readily converted to the corresponding sulfinate, thus providing a stable and accessible precursor for these important reactions.

The development of palladium-catalyzed cross-coupling reactions involving aryl mesylates and tosylates further underscores the importance of sulfonate and sulfonyl-containing compounds in this field. rsc.orgresearchgate.net The chemistry of the sulfonyl chloride group in this compound allows for its conversion into various sulfonate esters, which could then participate in such coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Development of Novel Research Methodologies in Proteomicsnih.govnih.govnih.gov

While direct applications of this compound in proteomics are still an emerging area, its chemical properties suggest potential utility in the development of novel research methodologies, particularly in the realm of chemical proteomics and protein labeling. nih.govnih.gov

The reactive sulfonyl chloride group is known to react with nucleophilic residues on proteins, such as lysine (B10760008) and tyrosine. This reactivity could be harnessed to develop novel chemical probes for activity-based protein profiling (ABPP). By attaching a reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety) to the this compound core, researchers could create probes to selectively label and identify specific classes of proteins in complex biological samples.

The concept of cell-selective metabolic labeling of proteins with noncanonical amino acids has opened new avenues for studying proteomic changes in specific cell populations. nih.gov While this typically involves metabolic incorporation, the development of reactive chemical probes that can selectively label proteins in one cell type over another is also a valuable strategy. The pyridine moiety in this compound could potentially be used to confer cell-penetrating properties or to target specific subcellular compartments, enhancing the selectivity of protein labeling experiments. The development of "function-first" proteomic strategies that assess the impact of electrophilic compounds on protein complexes highlights the need for a diverse arsenal (B13267) of reactive chemical probes. nih.govnih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。